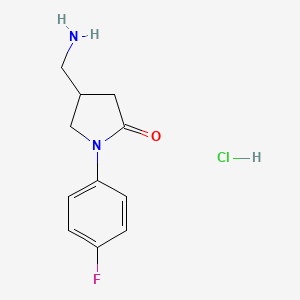

4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride

CAS No.: 1177329-69-9

Cat. No.: VC2965727

Molecular Formula: C11H14ClFN2O

Molecular Weight: 244.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1177329-69-9 |

|---|---|

| Molecular Formula | C11H14ClFN2O |

| Molecular Weight | 244.69 g/mol |

| IUPAC Name | 4-(aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C11H13FN2O.ClH/c12-9-1-3-10(4-2-9)14-7-8(6-13)5-11(14)15;/h1-4,8H,5-7,13H2;1H |

| Standard InChI Key | GFIMKXDRPBPRKK-UHFFFAOYSA-N |

| SMILES | C1C(CN(C1=O)C2=CC=C(C=C2)F)CN.Cl |

| Canonical SMILES | C1C(CN(C1=O)C2=CC=C(C=C2)F)CN.Cl |

Introduction

Basic Properties and Identification

4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride is identified by its Chemical Abstracts Service (CAS) registry number 1177329-69-9. It is characterized by a molecular formula of C11H14ClFN2O and a molecular weight of 244.69 g/mol . The compound features a pyrrolidin-2-one ring system substituted with an aminomethyl group at position 4 and a 4-fluorophenyl group at position 1, with the amine present in its hydrochloride salt form.

Identifiers and Nomenclature

The compound is registered in various chemical databases and can be identified through multiple systematic and common names:

| Identifier Type | Value |

|---|---|

| CAS Number | 1177329-69-9 |

| IUPAC Name | 4-(aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one;hydrochloride |

| Molecular Formula | C11H14ClFN2O |

| Molecular Weight | 244.69 g/mol |

| PubChem CID | 71779047 |

| Standard InChI | InChI=1S/C11H13FN2O.ClH/c12-9-1-3-10(4-2-9)14-7-8(6-13)5-11(14)15;/h1-4,8H,5-7,13H2;1H |

| Standard InChIKey | GFIMKXDRPBPRKK-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN(C1=O)C2=CC=C(C=C2)F)CN.Cl |

Chemical Structure and Characteristics

Structural Features

The molecular structure of 4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride comprises several key features:

-

A five-membered pyrrolidinone ring system with a carbonyl group at position 2

-

An aminomethyl substituent at position 4 of the pyrrolidinone ring

-

A 4-fluorophenyl group attached to the nitrogen at position 1

-

A hydrochloride salt formed with the primary amine of the aminomethyl group

The hydrochloride salt formation enhances the compound's solubility in aqueous solutions, which is advantageous for various biological applications.

Parent Compound and Related Derivatives

The parent compound, 4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one (without the hydrochloride), is also documented in chemical databases with PubChem CID 44116785 . Several structural analogs exist, with variations in the:

-

Position of the amino or aminomethyl group

-

Substituents on the phenyl ring

-

Salt form of the compound

For example, 4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one (CAS: 1011357-90-6) is a closely related compound that has an amino group directly attached to position 4 of the pyrrolidinone ring rather than an aminomethyl group .

Synthesis Methods

Detailed Synthesis Pathways

A potential synthetic route, drawing from methods used for similar compounds, might involve:

-

Starting with itaconic acid and 4-fluorobenzylamine to form the basic pyrrolidinone skeleton

-

Subsequent functionalization to introduce the aminomethyl group

-

Conversion to the hydrochloride salt using hydrogen chloride in an appropriate solvent

For structurally similar compounds, the synthesis pathway often includes reactions such as:

-

Cyclization reactions to form the pyrrolidinone ring

-

N-alkylation or N-arylation to introduce the fluorophenyl group

-

Functional group transformations to incorporate the aminomethyl group

-

Salt formation with HCl to produce the final hydrochloride product

Alternative Synthesis Methods

An alternative synthesis pathway for similar aminomethyl-pyrrolidinone compounds has been documented, involving:

-

Reaction of suitable amines with appropriate ketones to form the pyrrolidine ring

-

Use of catalysts and specific temperature and pressure settings to ensure the desired product formation

-

Optimized conditions to maximize yield and purity

For industrial production, continuous flow reactors may provide better control over reaction parameters and more efficient production processes.

Chemical Reactivity

Types of Reactions

4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions due to its functional groups:

-

Oxidation reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate

-

Reduction reactions: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride

-

Substitution reactions: The compound can participate in substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

The typical reaction conditions for these transformations include:

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Heat, aqueous or organic solvents |

| Reduction | LiAlH₄, NaBH₄ | Ether solvent, low temperature |

| Substitution | Various nucleophiles | Polar aprotic solvents, room temperature |

Major Products Formed

The reactions of 4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride typically yield:

-

Oxidation products: Depending on the specific conditions, oxidation may lead to the formation of corresponding ketones or carboxylic acids

-

Reduction products: Reduction reactions may yield alcohols or modified amine derivatives

-

Substitution products: These reactions can lead to derivatives with different substituents, particularly on the phenyl ring or the aminomethyl group

Biological Activity and Applications

Structure-Activity Relationships

The biological activity of this compound and its analogs is likely influenced by key structural features:

-

The aminomethyl group, which can form hydrogen bonds with active sites on enzymes or receptors

-

The fluorophenyl group, which can engage in π-π stacking interactions and enhance binding affinity and selectivity

-

The pyrrolidinone core, which provides a specific spatial arrangement of these functional groups

The presence of the fluorine atom specifically enhances the compound's lipophilicity and biological activity, while the hydrochloride form improves its solubility in aqueous solutions, making it suitable for various biological studies.

Research Applications

The compound has potential applications in various scientific fields:

-

Medicinal chemistry: As a building block in the synthesis of pharmacologically active compounds

-

Biological studies: As a probe to understand enzyme mechanisms and receptor binding

-

Synthetic intermediate: In the development of more complex molecular structures with specific properties

Comparative Analysis with Structural Analogs

Structural Variations and Their Effects

Several structural analogs of 4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride exist, each with distinctive properties:

| Compound | Key Structural Difference | Potential Effect on Properties |

|---|---|---|

| 4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | Direct amino group at position 4 instead of aminomethyl | Altered hydrogen bonding capability and receptor interactions |

| 4-(Aminomethyl)-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride | Different fluorine substitution pattern on phenyl ring | Modified electronic properties and potential binding affinity |

| 4-(Aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride | Chlorophenylmethyl instead of fluorophenyl group | Different lipophilicity and potential biological activity |

| 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one | Aminomethyl group on the phenyl ring instead of the pyrrolidinone | Significantly altered spatial arrangement of functional groups |

Comparative Physical Properties

The physical properties of these compounds vary based on their structural differences:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride | C11H14ClFN2O | 244.69 | 1177329-69-9 |

| 4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | C10H11FN2O | 194.21 | 1011357-90-6 |

| 4-(Aminomethyl)-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride | C12H15ClF2N2O | 276.71 | Not specified in sources |

| 4-(Aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride | C12H16Cl2N2O | 275.17 | 2549044-11-1 |

| 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride | C11H15ClN2O | 226.7 | 1170201-85-0 |

Analytical Methods for Identification

Spectroscopic Characterization

The identification and characterization of 4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride can be performed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the hydrogen and carbon atoms in the molecule

-

Infrared (IR) Spectroscopy: Helps identify functional groups such as the carbonyl, amine, and aromatic components

-

Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation pattern

Chromatographic Methods

Chromatographic techniques useful for analysis include:

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and quantitative analysis

-

Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity checks

-

Gas Chromatography (GC): May be applicable after derivatization

Future Research Directions

Gaps in Current Knowledge

Current literature reveals several gaps that warrant further investigation:

-

Detailed biological activity profiles specific to this compound

-

Comprehensive structure-activity relationships compared to its analogs

-

Optimized synthetic routes for improved yield and purity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume